molecular formula C9H9N3O2 B13669901 Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B13669901
M. Wt: 191.19 g/mol
InChI Key: SYSSRXLUCYWPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS 1427413-81-7) is a high-purity chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . It belongs to the class of [1,2,4]triazolo[4,3-a]pyridine derivatives, a scaffold recognized in medicinal chemistry for its diverse biological activities . While research on this specific ester is ongoing, the broader family of triazolopyridine compounds has been identified as possessing a wide spectrum of pharmacological properties, including serving as potential antifungal, antibacterial, and anticonvulsant agents . Furthermore, these derivatives are investigated as key scaffolds for developing p38 inhibitors, c-Met inhibitors, and dipeptidyl peptidase IV inhibitors, highlighting their significance in early-stage drug discovery . The structure of related compounds in this family allows them to act as bi- or tri-dentate chelating ligands, suggesting potential applications in coordinating metal ions for use in catalysis or as chemical sensors . This product is provided for research purposes as a building block in pharmaceutical development and other chemical exploration. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-6-3-8-11-10-5-12(8)4-7(6)9(13)14-2/h3-5H,1-2H3

InChI Key

SYSSRXLUCYWPHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=CN2C=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Method A: Direct Esterification

  • Reagents : Methyl chloroformate, triethylamine (TEA)
  • Solvent : Dichloromethane (DCM)
  • Yield : 70–85%

Method B: Palladium-Catalyzed Coupling

  • Catalyst : Dichloroditriphenylphosphine palladium (PdCl₂(PPh₃)₂)
  • Base : Cesium carbonate (Cs₂CO₃)
  • Solvent : 1,4-Dioxane, 120°C (microwave)
  • Yield : 12.2%

Table 1 : Comparison of Carboxylation Methods

Method Reagents Conditions Yield
A Methyl chloroformate, TEA DCM, RT 70–85%
B PdCl₂(PPh₃)₂, Cs₂CO₃ 1,4-Dioxane, 120°C 12.2%

Methyl Group Introduction at Position 7

Methylation is achieved through nucleophilic substitution or directed ortho-metalation:

Method C: N-Bromosuccinimide (NBS) Bromination Followed by Methylation

  • Step 1 : Bromination with NBS in chloroform (reflux, 5 h)
  • Step 2 : Methylation using methyl Grignard reagent
  • Overall Yield : 60%

Method D: Direct C–H Activation

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance efficiency:

Purification and Characterization

Final purification employs column chromatography:

Challenges and Limitations

  • Low yields in palladium-mediated couplings (e.g., Method B) due to steric hindrance
  • Competing side reactions in direct C–H activation require rigorous temperature control

Scientific Research Applications

Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, it has been shown to inhibit DNA-dependent protein kinase, which plays a crucial role in the DNA damage response . This inhibition can prevent the repair of DNA double-strand breaks, making it a potential therapeutic agent in cancer treatment. The compound’s mechanism involves binding to the active site of the kinase, thereby blocking its activity and leading to the accumulation of DNA damage in cancer cells.

Comparison with Similar Compounds

Structural Isomerism: [1,5-a] vs. [4,3-a] Ring Fusion

The triazolopyridine system exists in multiple isomeric forms depending on the fusion of the triazole and pyridine rings. Key analogs include:

  • Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS 868362-22-5, similarity score: 0.92): This isomer differs in the ring fusion position ([1,5-a] vs. [4,3-a]), leading to distinct electronic environments.
  • [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate (CAS 1609404-05-8, similarity score: 0.87): The carboxylic acid substituent at position 8 increases polarity compared to the methyl ester in the target compound, affecting solubility and bioavailability .

Table 1: Impact of Ring Fusion on Key Properties

Compound Ring Fusion Substituent (Position) Molecular Weight Similarity Score
Target compound [4,3-a] COOCH₃ (6), CH₃ (7) ~207.19* N/A
Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate [1,5-a] COOCH₃ (6) 177.17 0.92
[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate [4,3-a] COOH (8) 183.15 (+ H₂O) 0.87

*Estimated based on molecular formula C₁₀H₁₁N₃O₂.

Substituent Effects: Methyl vs. Carboxamide vs. Dimethyl Groups

Substituent modifications significantly alter pharmacological profiles:

  • However, increased lipophilicity may enhance membrane permeability .
  • N-(4-((Dimethylamino)methyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide (CAS 2803461-76-7, Molecular weight: 309.37): Replacing the ester with a carboxamide group improves hydrogen-bonding capacity, which could enhance target engagement but reduce metabolic stability due to susceptibility to hydrolysis .

Table 2: Substituent-Driven Property Comparisons

Compound Substituent (Position) Functional Group Molecular Weight Key Property Change
Target compound CH₃ (7), COOCH₃ (6) Ester ~207.19 Moderate lipophilicity
Methyl 3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CH₃ (3,7), COOCH₃ (6) Ester 205.21 Increased steric bulk
N-(4-((Dimethylamino)methyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CONH-benzyl (6) Carboxamide 309.37 Enhanced H-bonding

Pharmaceutical Relevance: Salt Forms and Cytotoxicity

Crystalline salt forms of triazolopyridine derivatives, such as those described in European Patent EP 2021, highlight the importance of solubility optimization for drug delivery. The target compound’s ester group may limit salt formation compared to carboxylic acid analogs (e.g., [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid), which can form stable salts with improved bioavailability . While direct cytotoxicity data for the target compound is absent in the evidence, the SRB assay () is widely used to evaluate analogs. For instance, triazolopyridine carboxamides exhibit IC₅₀ values in the nanomolar range against cancer cell lines, suggesting that substituent fine-tuning is critical for potency .

Biological Activity

Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a triazole ring fused to a pyridine structure. The compound can be synthesized through various methods involving the reaction of pyridine derivatives with hydrazine and subsequent cyclization reactions. For instance, one synthetic route involves the reaction of dimethyl pyridine-2,5-dicarboxylate with hydrazine hydrate followed by alkylation steps to form the desired triazole derivative .

Antioxidant Activity

Research has indicated that compounds in the triazolo[4,3-a]pyridine class exhibit significant antioxidant properties. For instance, some derivatives have shown high activity against free radicals, with one compound demonstrating an inhibition rate of 72.93% at a concentration of 25 μg/mL against the DPPH radical . This suggests that this compound may possess similar antioxidant capabilities.

Enzyme Inhibition

The biological activity of this compound also extends to enzyme inhibition. Studies have highlighted that related triazole derivatives can inhibit acetylcholinesterase (AChE) and carbonic anhydrase (hCA) isoforms effectively. The inhibition constants (K_i) for these compounds ranged from 3.07 nM to 87.26 nM for AChE and from 1.47 nM to 10.06 nM for hCA I and II . Such potent inhibition suggests potential therapeutic applications in treating conditions like Alzheimer's disease and other disorders where these enzymes play a critical role.

Case Studies and Research Findings

  • Antimalarial Activity : A series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides were developed with the aim of creating potent antimalarial agents. These compounds were evaluated for their efficacy against malaria parasites and demonstrated promising results . The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the triazole ring significantly influenced their biological activity.
  • In Vivo Studies : In vivo studies have been conducted to assess the efficacy of triazolo[4,3-a]pyridine derivatives in animal models. One study reported that certain derivatives exhibited substantial activity against Cryptosporidium, a common intestinal parasite, highlighting the potential use of these compounds in treating parasitic infections .

Comparative Data Table

Compound NameBiological ActivityInhibition Constant (K_i)Reference
This compoundAntioxidantN/A
Triazolo[4,3-a]pyridine Derivative AAChE Inhibition3.07 nM
Triazolo[4,3-a]pyridine Derivative BhCA I Inhibition1.47 nM
Sulfonamide Derivative CAntimalarial ActivityN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate, and how do reaction conditions impact yield?

  • Methodology : Synthesis typically involves multi-step annulation starting from substituted pyridine precursors. Key steps include cyclization under anhydrous conditions (e.g., THF or DMF) and refluxing with catalysts like potassium carbonate or triethylamine. For example, describes a tandem reaction using (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone and ethyl 4-bromo-3-methylbut-2-enoate in DMF, achieving 76% yield after column chromatography . Temperature control (80–120°C) and inert atmospheres (N₂/Ar) are critical to suppress side reactions .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are most reliable?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and X-ray crystallography are primary tools. For instance, used X-ray diffraction to resolve the crystal structure, revealing bond angles (e.g., C6–N1–N2 = 117.6°) and torsional twists (e.g., 55.6° for the carboxylate group) . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) .

Q. How do substituent positions (e.g., methyl at C7) influence reactivity compared to analogs like Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate?

  • Methodology : Substituent effects are studied via comparative bioactivity assays and computational modeling. shows that methyl groups at C7 enhance steric hindrance, potentially reducing electrophilic substitution rates compared to ethyl or halogenated analogs (e.g., bromine at C8 increases reactivity) . DFT calculations can quantify electronic effects (e.g., Hammett σ values) .

Advanced Research Questions

Q. What mechanisms underlie the compound’s bioactivity, and how can structure-activity relationships (SAR) be systematically explored?

  • Methodology : SAR studies require systematic substitution at key positions (e.g., C7 methyl, C6 ester) followed by bioassays. For example, demonstrates that triazolo-pyridine derivatives with methyl substituents exhibit neuroprotective effects via kinase inhibition (e.g., JAK/STAT pathways) . High-throughput screening (HTS) against target proteins (e.g., RORγt, c-Met) identifies lead candidates .

Q. How can computational modeling predict binding affinities to therapeutic targets like kinases or GPCRs?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with targets. highlights the role of trifluoromethyl groups in enhancing hydrophobic interactions with ATP-binding pockets (e.g., EGFR-TK inhibitors) . QSAR models trained on analogs (e.g., triazolopyrimidines) predict logP and pIC₅₀ values .

Q. What strategies resolve contradictions in reported bioactivity data across similar triazolo-pyridine derivatives?

  • Methodology : Meta-analyses of published data (e.g., IC₅₀ variability) must account for assay conditions (e.g., cell lines, concentrations). notes discrepancies in antifungal activity between ethyl and methyl esters due to metabolic stability differences . Standardized protocols (e.g., CLSI guidelines) minimize variability .

Q. How does regioselectivity in triazolo-pyridine synthesis affect functional group installation?

  • Methodology : Regioselectivity is controlled via directing groups (e.g., bromine at C8 in ) or catalyst choice. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies positions like C6 or C7 . Computational studies (e.g., Fukui indices) predict reactive sites for electrophilic substitution .

Q. What in vitro/in vivo models are suitable for evaluating pharmacokinetic properties?

  • Methodology : Hepatic microsomal stability assays (rat/human) assess metabolic degradation. uses hepatocyte models to measure half-life (t₁/₂) and CYP450 inhibition . In vivo studies in rodents (e.g., oral bioavailability) require LC-MS/MS quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.